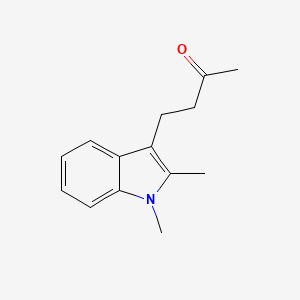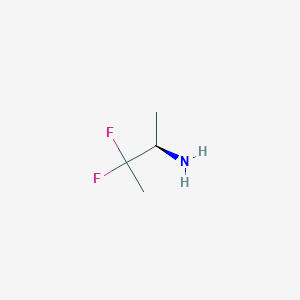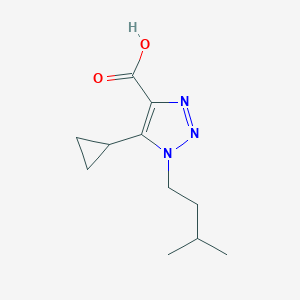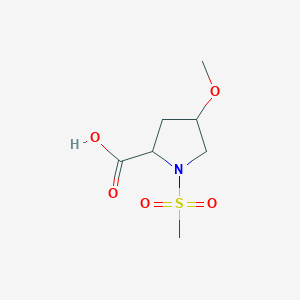
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride is a chemical compound that features a fluoropyridine moiety attached to an amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-fluoropyridine-4-boronic acid as a starting material . The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the fluoropyridine group to the amino acid backbone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the fluoropyridine ring.
Applications De Recherche Scientifique
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-fluoropyridine-4-boronic acid: A precursor used in the synthesis of (2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride.
2-(2-Fluoropyridin-4-yl)propanoic acid: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of an amino acid backbone with a fluoropyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H10ClFN2O2 |
|---|---|
Poids moléculaire |
220.63 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H9FN2O2.ClH/c9-7-4-5(1-2-11-7)3-6(10)8(12)13;/h1-2,4,6H,3,10H2,(H,12,13);1H/t6-;/m0./s1 |
Clé InChI |
NFKXVXLEKNDOSG-RGMNGODLSA-N |
SMILES isomérique |
C1=CN=C(C=C1C[C@@H](C(=O)O)N)F.Cl |
SMILES canonique |
C1=CN=C(C=C1CC(C(=O)O)N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13542166.png)

![1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine](/img/structure/B13542171.png)
![2-[1-(2-Fluorophenoxy)cyclopropyl]aceticacid](/img/structure/B13542174.png)
